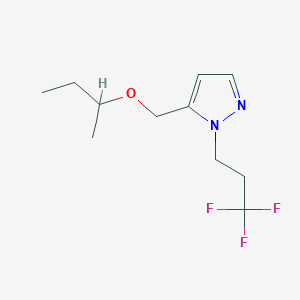

![molecular formula C23H15ClN4O2 B2528926 4-[3-(3-chlorophényl)-1,2,4-oxadiazol-5-yl]-2-(4-méthylphényl)phthalazin-1(2H)-one CAS No. 1291838-28-2](/img/structure/B2528926.png)

4-[3-(3-chlorophényl)-1,2,4-oxadiazol-5-yl]-2-(4-méthylphényl)phthalazin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

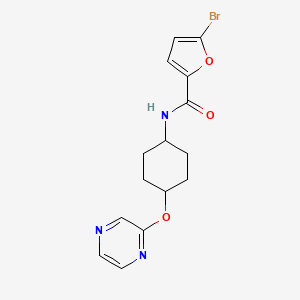

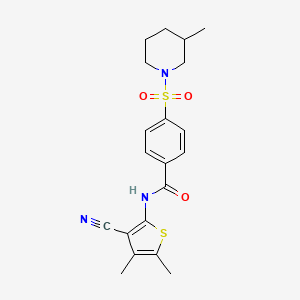

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O2 and its molecular weight is 414.85. The purity is usually 95%.

BenchChem offers high-quality 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antivirale

Le composé a été étudié pour son potentiel antiviral. Dans une étude de Chen et al., dix nouveaux dérivés de 5-(4-chlorophényl)-N-substitué-N-1,3,4-thiadiazole-2-sulfonamide ont été synthétisés à partir de l'acide 4-chlorobenzoïque. Parmi ces dérivés, les composés 7b et 7i ont montré une activité anti-virus de la mosaïque du tabac (TMV) . Cette découverte suggère que le composé pourrait avoir des applications antivirales plus larges au-delà du TMV.

Optique non linéaire

Un autre domaine d'intérêt réside dans l'optique non linéaire. La molécule 3-(4-chlorophényl)-1-(pyridin-3-yl)prop-2-én-1-one (CPP) a été étudiée pour son potentiel en génération d'harmoniques seconde et troisième à différentes longueurs d'onde. Ces études confirment son aptitude pour des applications dans les dispositifs optiques non linéaires .

Applications biologiques et cliniques

Les dérivés de l'indole, y compris ce composé, ont des applications biologiques et cliniques diverses. Bien que des études spécifiques sur ce composé exact soient limitées, les dérivés de l'indole sont connus pour présenter diverses activités pharmacologiques. Par exemple, l'acide indole-3-acétique, un composé apparenté, fonctionne comme une hormone végétale . Une exploration plus approfondie des effets de ce composé sur les systèmes biologiques pourrait apporter des connaissances précieuses.

Activité antifongique

Bien qu'il n'ait pas été directement étudié pour ses propriétés antifongiques, la présence du groupement 1,3,4-thiadiazole dans des composés apparentés a été associée à des effets antifongiques. Des chercheurs ont rapporté des propriétés antifongiques dans certains 1,3,4-thiadiazoles . Enquêter sur le potentiel antifongique de ce composé pourrait être intéressant.

Autres bioactivités

Compte tenu des diverses bioactivités observées dans les 1,3,4-thiadiazoles apparentés, il est essentiel d'explorer d'autres effets potentiels. Ceux-ci incluent des propriétés anticonvulsivantes, antibactériennes et autres propriétés intéressantes . Des recherches supplémentaires pourraient révéler des applications supplémentaires.

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

This reduced activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound’s interaction with AchE suggests that it affects the cholinergic nervous system. The inhibition of AchE leads to an accumulation of acetylcholine, resulting in continuous stimulation of the muscles, glands, and central nervous system . This can lead to various physiological effects, including behavioral changes and movement impairment .

Result of Action

The result of the compound’s action is likely to be a disruption in the normal functioning of the nervous system due to the inhibition of AchE . This can lead to behavioral changes, movement impairment, and potentially a reduction in the number of survival organisms .

Propriétés

IUPAC Name |

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O2/c1-14-9-11-17(12-10-14)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-30-22)15-5-4-6-16(24)13-15/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVZUZJDTZRPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(BENZENESULFONYL)-N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2528846.png)

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

![ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2528861.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)